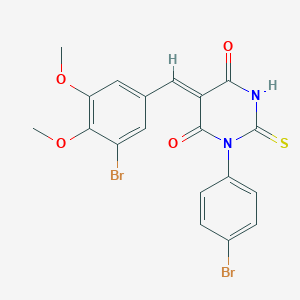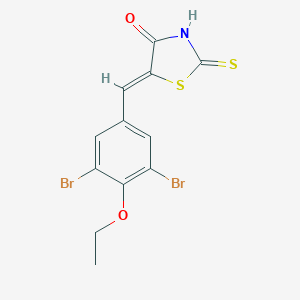![molecular formula C19H23N5O5 B461785 4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 292168-54-8](/img/structure/B461785.png)
4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde, or 4-DMTM, is an organic compound belonging to the class of triazinones. It is a colorless solid which is soluble in water and ethanol. 4-DMTM was first synthesized in the laboratory in the early 1990s and has since been studied for its potential applications in a variety of fields. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and antioxidant properties. Additionally, 4-DMTM has been studied for its effects on the immune system, its ability to inhibit certain enzymes, and its potential use in the treatment of cancer.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- A study by Bektaş et al. (2007) focused on synthesizing various triazole derivatives, including Schiff base derivatives using 4-methoxybenzaldehyde and morpholine, demonstrating significant antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
Microwave-Assisted Synthesis
- Research by Dahlous et al. (2018) involved the synthesis of s-triazines incorporating 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, using microwave irradiation for better yield and purity. This has potential applications in coordination and medicinal chemistry (Dahlous et al., 2018).
Crystal Structure Analysis
- Fridman et al. (2003) described the crystal structures of derivatives of 2,4-dimethoxy-1,3,5-triazine, including morpholine derivatives, providing insights into their molecular conformations (Fridman et al., 2003).
Synthesis and Thermal Rearrangement
- Dovlatyan et al. (2010) studied the thermolysis of certain sym-triazines, including 4,6-disubstituted 3-(2-chloroethyl)-sym-triazin-2-ones, highlighting the chemical behavior under thermal conditions (Dovlatyan et al., 2010).
Synthesis of Sterically-Hindered Peptidomimetics
- Shieh et al. (2008) demonstrated that 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride is effective for synthesizing sterically-hindered peptidomimetics, showing advantages in controlling racemization and N-arylation (Shieh et al., 2008).
Propriétés
IUPAC Name |
4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-26-16-12-14(13-25)2-3-15(16)29-19-21-17(23-4-8-27-9-5-23)20-18(22-19)24-6-10-28-11-7-24/h2-3,12-13H,4-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZBSBJMWKSKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-amino-5-[4-(diethylamino)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461703.png)
![1-(4-bromophenyl)-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B461704.png)

![(5E)-2-amino-5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461707.png)
![2-amino-5-(4-chlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461708.png)
![ethyl 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B461709.png)
![2-amino-5-[4-(benzyloxy)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461713.png)

![2-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B461717.png)
![(5Z)-2-amino-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B461718.png)
![(5Z)-5-[(3-bromo-4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B461719.png)
![(5-{5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B461723.png)

